2-Chloro-benzo[e][1,3]thiazin-4-one
Description
BenchChem offers high-quality 2-Chloro-benzo[e][1,3]thiazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-benzo[e][1,3]thiazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-1,3-benzothiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNOS/c9-8-10-7(11)5-3-1-2-4-6(5)12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMUGJSJQUMREY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395722 | |
| Record name | 2-Chloro-benzo[e][1,3]thiazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7742-71-4 | |
| Record name | 2-Chloro-benzo[e][1,3]thiazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of 2-Chloro-benzo[e]thiazin-4-one in Organic Solvents
An In-depth Technical Guide to the Solubility of 2-Chloro-benzo[e][1][2]thiazin-4-one in Organic Solvents
Abstract
2-Chloro-benzo[e][1][2]thiazin-4-one is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility profile in various organic solvents is a critical prerequisite for its synthesis, purification, formulation, and biological screening. This guide provides a comprehensive framework for approaching the solubility determination of this compound. In the absence of extensive published solubility data, this document emphasizes the foundational principles of solubility, the physicochemical characteristics of the target molecule, and a detailed, field-proven experimental protocol for generating reliable solubility data. We will explore the theoretical underpinnings of its expected solubility and provide a step-by-step methodology based on the gold-standard equilibrium shake-flask method.
Introduction and Physicochemical Profile
2-Chloro-benzo[e][1][2]thiazin-4-one (CAS No. 7742-71-4) is a sulfur- and nitrogen-containing heterocyclic compound.[3][4] Its rigid, fused-ring structure is a common scaffold in pharmacologically active molecules. The precise characterization of its behavior in solution is paramount for any application, from controlling reaction kinetics during synthesis to ensuring bioavailability in drug delivery systems.
Molecular Structure and Key Properties
Before embarking on experimental determination, an analysis of the molecule's structure provides critical insights into its likely solubility behavior.
-
Molecular Formula: C₈H₄ClNOS[3]
-
Molecular Weight: 197.64 g/mol [3]
-
Core Structure: A benzothiazine core, which is aromatic and relatively nonpolar.
-
Key Functional Groups:
-
Amide/Thio-carbamate moiety (-N-C(=O)-S-): This group introduces polarity and potential for dipole-dipole interactions.
-
Ketone (C=O): A polar group that can act as a hydrogen bond acceptor.
-
Chloro- substituent (-Cl): Adds to the molecular weight and introduces a slight polar moment, but its primary effect is often to enhance lipophilicity.
-
Sulfide linkage (-S-): Generally considered nonpolar.
-
Expert Insight: The molecule presents a classic solubility challenge. It is not overtly polar or nonpolar, possessing both a large, relatively nonpolar aromatic system and specific polar functional groups. It lacks strong hydrogen bond donating groups (like -OH or -NH₂), which will limit its solubility in protic solvents like alcohols compared to molecules that can both donate and accept hydrogen bonds. Its flat, rigid structure and moderate molecular weight suggest that crystal lattice energy will be a significant barrier to overcome for dissolution, making it likely poorly soluble in many common solvents.
Theoretical Solubility Considerations: A Solvent-Centric View
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[2] We can classify solvents and anticipate their interaction with 2-Chloro-benzo[e][1][2]thiazin-4-one.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. The energy required to break the compound's crystal lattice structure will not be compensated by the weak van der Waals forces established with these solvents.
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): This class of solvents is most likely to be effective. Their permanent dipoles can interact favorably with the polar amide and ketone groups of the molecule. Solvents like DMF and DMSO are highly polar and are often excellent solvents for a wide range of organic compounds.[1] Chloroform and DCM are good at dissolving moderately polar compounds. Synthesis reports on related benzothiazine structures often utilize solvents like 1,4-dioxane and chloroform, suggesting at least moderate solubility.[5]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol (IPA)): Solubility in these solvents will be moderate at best. While they are polar, their primary solvation strength comes from hydrogen bonding. Since our target molecule can only act as a hydrogen bond acceptor, it will not dissolve as effectively as compounds that can also donate hydrogen bonds. Reports on similar structures have used IPA as a recrystallization solvent, indicating that solubility is significant at elevated temperatures but limited at room temperature—an ideal characteristic for purification.[6][7]
This theoretical analysis allows us to prioritize a logical sequence of solvents for experimental testing, as detailed in the workflow below.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To generate authoritative and reproducible data, the equilibrium (thermodynamic) shake-flask method is the industry standard.[8][9][10] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility limit under specific conditions.
Rationale for the Shake-Flask Method
This method is chosen for its reliability.[9] It involves creating a slurry by adding an excess of the solid compound to the solvent and agitating it for an extended period.[8] This ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Kinetic solubility methods, which often involve dissolving the compound in a strong solvent like DMSO and then diluting it into an aqueous buffer, are faster but can yield misleading, often inflated, supersaturated values.[1] For the precise characterization needed in drug development, the thermodynamic approach is non-negotiable.
Mandatory Experimental Workflow
The following diagram outlines the logical flow for the systematic determination of solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
Materials:
-
Selected organic solvents (HPLC grade or equivalent)
-
8 mL glass vials with PTFE-lined caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Calibrated pipettes
-
0.22 µm PTFE syringe filters
-
HPLC or LC-MS system
Procedure:
-
Preparation:
-
Add an excess amount of 2-Chloro-benzo[e][1][2]thiazin-4-one to a pre-weighed 8 mL glass vial. "Excess" is critical; a good starting point is ~10-20 mg. The key is to ensure solid material remains at the end of the experiment.[11]
-
Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.
-
Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 300 RPM).[11]
-
Allow the slurries to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics or stable crystal forms, 48 hours is preferable to ensure equilibrium is reached.[11]
-
After the equilibration period, visually inspect each vial to confirm that an excess of undissolved solid remains. If all the solid has dissolved, the experiment is invalid for that data point, and it must be repeated with a greater amount of the compound.
-
-
Phase Separation:
-
Remove the vials from the shaker and let them stand undisturbed for 30 minutes to allow the excess solid to sediment.
-
Carefully draw the supernatant (the clear liquid layer) into a syringe.
-
Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean analysis vial. Causality: This step is crucial to remove all particulate matter, which would otherwise lead to an overestimation of the solubility.[11] The filter material (PTFE) must be chemically compatible with the organic solvent to prevent leaching of contaminants.
-
-
Quantification:
-
Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[8]
-
Determine the concentration of the dissolved compound by comparing the analytical response to a pre-established standard curve of known concentrations.
-
Calculate the original solubility in the solvent (e.g., in mg/mL or mol/L), accounting for the dilution factor.
-
Data Presentation and Interpretation
All experimentally determined solubility data should be summarized in a clear, tabular format for easy comparison.
Table 1: Experimentally Determined Solubility of 2-Chloro-benzo[e][1][2]thiazin-4-one at 25°C
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Qualitative Assessment |
| Nonpolar | n-Hexane | 1.9 | TBD | Expected Insoluble |
| Toluene | 2.4 | TBD | Expected Insoluble | |
| Polar Aprotic | Dichloromethane | 9.1 | TBD | Expected Soluble |
| Tetrahydrofuran (THF) | 7.5 | TBD | Expected Soluble | |
| Acetonitrile (ACN) | 37.5 | TBD | Expected Soluble | |
| Dimethylformamide (DMF) | 36.7 | TBD | Expected Very Soluble | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | TBD | Expected Very Soluble | |
| Polar Protic | Isopropanol (IPA) | 19.9 | TBD | Expected Sparingly Soluble |
| Ethanol | 24.5 | TBD | Expected Sparingly Soluble | |
| Methanol | 32.7 | TBD | Expected Sparingly Soluble | |
| TBD = To Be Determined experimentally. |
Interpreting the Results: The collected data should be analyzed to identify trends. A positive correlation between solubility and solvent polarity (as indicated by the dielectric constant) is expected, particularly within the polar aprotic class. Deviations from this trend can provide deeper insights into specific solute-solvent interactions, such as the ability of THF to interact with the aromatic ring versus the strong dipole interactions with DMSO.
Conclusion
While published data on the solubility of 2-Chloro-benzo[e][1][2]thiazin-4-one is scarce, a robust and reliable solubility profile can be generated through a systematic and principled experimental approach. By combining an understanding of the compound's physicochemical properties with the rigorous execution of the shake-flask method, researchers can obtain the high-quality data essential for advancing their work in drug discovery and development. This guide provides the theoretical foundation and practical framework necessary to achieve that goal.
References
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- ChemSpider. (n.d.). Solubility test for Organic Compounds.
- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from University of Colorado Boulder, Department of Chemistry.
- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Quora. (2017). How do you perform the shake flask method to determine solubility?
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Thompson Rivers University. (2023). Solubility of Organic Compounds.
-
Moldb. (n.d.). 7742-71-4 | 2-Chloro-4H-benzo[e][1][2]thiazin-4-one. Retrieved from Moldb.
- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
-
Santa Cruz Biotechnology, Inc. (n.d.). 2-Chloro-benzo[e][1][2]thiazin-4-one | CAS 7742-71-4. Retrieved from Santa Cruz Biotechnology.
-
Iaroshenko, V. O., et al. (2009). On the functionalization of benzo[e][1][12]thiazine. Arkivoc, 2010(5), 241-255.
-
Vibrant Pharma Inc. (n.d.). 2-chloro-1-(2,2-dimethyl-2H-benzo[b][1][8]thiazin-4(3H)-yl)ethanone. Retrieved from Vibrant Pharma Inc.
-
Santa Cruz Biotechnology, Inc. (n.d.). 2-Chloro-benzo[e][1][2]thiazin-4-one | CAS 7742-71-4 (Korean). Retrieved from Santa Cruz Biotechnology.
-
National Center for Biotechnology Information. (n.d.). 2H-benzo[e][1][12]thiazin-4(3H)-one 1,1-dioxide. PubChem Compound Database. Retrieved from PubChem.
-
Ghorbani, M., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][8]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(6), 1999.
-
ResearchGate. (2026, January). The synthesis of 2,3-dihydro-4H-benzo[e][1][2]thiazin-4-ones using... Retrieved from ResearchGate.
-
CKT College. (n.d.). Synthesis of substituted benzo[e][1][2]oxazino analogs. Retrieved from CKT College of Arts, Commerce and Science.
-
National University of Pharmacy. (n.d.). THE STUDY OF 2-((4-CHLORO-1-ETHYL-2,2-DIOXIDO-1H-BENZO[C][1][12]THIAZIN-3- YL)METHYLENE)MALONONITRILE INTERACTION WITH 2-R1-5-R. Retrieved from National University of Pharmacy Institutional Repository.
- National Center for Biotechnology Information. (n.d.). 2H-1,3-Thiazine. PubChem Compound Database.
-
National Institutes of Health. (n.d.). 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c][1][12]thiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Retrieved from National Institutes of Health.
Sources
- 1. enamine.net [enamine.net]
- 2. chem.ws [chem.ws]
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- 4. 2-Chloro-benzo[e][1,3]thiazin-4-one | CAS 7742-71-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. On the functionalization of benzo[e][2,1]thiazine - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c][1,2]thiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: single-crystal X-ray diffraction study and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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Methodological & Application
Preparation of benzothiazinone-based acetylcholinesterase inhibitors
Application Note: Strategic Synthesis and Evaluation of Benzothiazinone-Based Acetylcholinesterase Inhibitors
Abstract & Rationale
Alzheimer’s disease (AD) pathology is driven by cholinergic depletion and the aggregation of amyloid-
The 1,4-benzothiazin-3-one (BTZ) scaffold is a privileged structure for this approach. Its bicyclic core mimics the interactions of established inhibitors (like donepezil) at the CAS, while its N4-position offers a versatile vector for attaching bulky hydrophobic moieties that target the PAS. This guide details the step-by-step synthesis of N-substituted BTZ derivatives and their validation via a modified Ellman’s assay.
Part 1: Chemical Synthesis Protocol
Retrosynthetic Strategy
The synthesis hinges on constructing the bicyclic core followed by divergent functionalization.
-
Step A (Core Formation): Cyclocondensation of 2-aminothiophenol with a bifunctional electrophile (chloroacetyl chloride or ethyl chloroacetate).
-
Step B (N-Alkylation): Attachment of the PAS-binding linker (e.g., benzyl-piperidine or phthalimide moieties) via nucleophilic substitution.
Synthetic Workflow Diagram
Caption: Two-stage synthetic route: Core cyclization followed by divergent N-functionalization.
Detailed Protocol: Core Synthesis
Objective: Preparation of 2H-1,4-benzothiazin-3(4H)-one.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (
). -
Reactants: Dissolve 2-aminothiophenol (10 mmol, 1.25 g) in anhydrous toluene (30 mL).
-
Addition: Add chloroacetyl chloride (11 mmol, 1.24 g) dropwise at
. Critical: The reaction is exothermic; control the rate to prevent side-reactions. -
Cyclization: Add anhydrous potassium carbonate (
, 25 mmol) and reflux the mixture for 4–6 hours.-
Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting thiol spot (
) should disappear.
-
-
Workup: Filter the hot solution to remove inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol.
-
Expected Yield: 75–85%.
-
Appearance: White to pale yellow needles.
-
Detailed Protocol: N-Functionalization (The PAS Anchor)
Objective: Attaching a benzyl moiety to the N4 position.
-
Activation: Dissolve the BTZ core (2 mmol) in dry DMF (10 mL). Add Sodium Hydride (NaH, 60% dispersion, 2.4 mmol) at
.-
Mechanism:[2] NaH deprotonates the amide nitrogen, creating a potent nucleophile.
-
-
Coupling: Stir for 30 mins, then add the benzyl halide derivative (2.2 mmol) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 3–12 hours.
-
Quenching: Pour the reaction mixture into ice-cold water (50 mL). The product usually precipitates.
-
Isolation: Filter the precipitate. If oily, extract with dichloromethane (DCM), dry over
, and purify via silica gel column chromatography (Gradient: 0 20% EtOAc in Hexane).
Part 2: Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized inhibitor, verify these spectral fingerprints before biological testing.
| Technique | Diagnostic Signal | Interpretation |
| Loss of this signal confirms N-alkylation (NH proton is gone). | ||
| Confirms the | ||
| IR Spectroscopy | 1650–1680 | Strong Amide I carbonyl stretch ( |
| HRMS | Mass accuracy within 5 ppm is required for publication standards. |
Part 3: Biological Evaluation (Ellman’s Assay)
Context: The Ellman assay quantifies the hydrolysis of acetylthiocholine (ATCI) by AChE. The product, thiocholine, reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate (TNB), absorbing at 412 nm.
Reagent Preparation
-
Buffer A (pH 8.0): 0.1 M Phosphate buffer. Why pH 8.0? Optimal for the thiol-DTNB reaction and enzyme stability.
-
DTNB Stock: 10 mM 5,5′-dithiobis-(2-nitrobenzoic acid) in Buffer A. Store at
in the dark. -
Substrate (ATCI): 15 mM Acetylthiocholine iodide in water.
-
Enzyme (AChE): Electric eel or human recombinant AChE (5 U/mL).
Assay Logic Diagram
Caption: Kinetic flow of the modified Ellman's assay for AChE inhibition.
Microplate Protocol (96-Well Format)
Note: Run all samples in triplicate.
-
Blank Wells: Add 150
L Buffer A + 20 L Solvent (DMSO). -
Control Wells (100% Activity): Add 150
L Buffer A + 20 L Enzyme + 10 L Solvent. -
Test Wells: Add 150
L Buffer A + 20 L Enzyme + 10 L BTZ Inhibitor (various concentrations). -
Pre-Incubation: Incubate at
for 20 minutes. Crucial: This allows the inhibitor to bind to the active site before the substrate competes. -
Initiation: Add 10
L DTNB + 10 L ATCI to all wells. -
Measurement: Monitor Absorbance (412 nm) every 30 seconds for 5 minutes using a kinetic microplate reader.
Data Analysis
Calculate the velocity (
References
-
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.
-
Sebbar, N. K., et al. (2016). Synthesis of new [1,4]-benzothiazine derivatives. ResearchGate.
-
De Souza, A. A., et al. (2018). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors.[3][4] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Aggarwal, N., Jain, S., & Chopra, N. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. NIH National Library of Medicine.
-
Thermo Fisher Scientific. (n.d.). Ellman's Reagent (DTNB) User Guide.
Sources
- 1. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision C-N Bond Formation using 2-chloro-1,3-benzothiazin-4-one
Executive Summary
The 1,3-benzothiazin-4-one (BTZ) scaffold represents a privileged structure in medicinal chemistry, most notably serving as the pharmacophore for a class of potent antitubercular agents targeting the enzyme DprE1 (e.g., BTZ043 , PBTZ169/Macozinone ). While modern process chemistry often utilizes a "thiourea" route for one-pot assembly, the use of 2-chloro-1,3-benzothiazin-4-one as an electrophilic building block remains a critical strategy for convergent synthesis and late-stage diversification of compound libraries.
This guide details the protocols for exploiting the imidoyl chloride-like reactivity of the C2 position to form C-N bonds with high fidelity. It addresses the specific challenges of moisture sensitivity and regioselectivity that define this chemistry.
Mechanistic Principles & Strategic Context
The Electrophile: Imidoyl Chloride Character
The 2-chloro-1,3-benzothiazin-4-one core functions electronically as a cyclic imidoyl chloride . The C2 carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen (C=N bond) and the sulfur atom, combined with the leaving group ability of the chlorine.
Unlike standard acid chlorides, this system is part of a heteroaromatic ring, which imparts unique stability/reactivity trade-offs. The reaction with amines proceeds via an addition-elimination mechanism (
Reaction Pathway Diagram
Figure 1: The addition-elimination mechanism at the C2 position. The reaction is driven by the restoration of conjugation and the expulsion of the chloride leaving group.
Critical Handling & Pre-Requisites
Stability Warning
The 2-chloro-1,3-benzothiazin-4-one reagent is moisture sensitive . Upon exposure to atmospheric water, it hydrolyzes to the thermodynamically stable 1,3-benzothiazin-2,4-dione .
-
Storage: Store under argon at -20°C.
-
Solvents: All solvents (THF, MeCN, DCM) must be anhydrous (water content < 50 ppm).
-
Glassware: Oven-dried glassware is mandatory.
Reagent Preparation (Contextual)
If the 2-chloro reagent is not commercially available, it is typically generated in situ or immediately prior to use by chlorinating the corresponding 2-thioxo-1,3-benzothiazin-4-one or 1,3-benzothiazin-2,4-dione using
Experimental Protocol: C-N Bond Formation
Standard Protocol (Primary & Secondary Amines)
This protocol is optimized for the synthesis of DprE1 inhibitor analogs.
Reagents:
-
Substrate: 2-chloro-1,3-benzothiazin-4-one (1.0 equiv)
-
Nucleophile: Amine (1.1 – 1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv) -
Solvent: Anhydrous Acetonitrile (MeCN) or THF (0.1 M concentration)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen (
). -
Solubilization: Charge the flask with 2-chloro-1,3-benzothiazin-4-one and anhydrous MeCN. Cool the suspension/solution to 0°C using an ice bath.
-
Expert Note: Cooling is critical to prevent rapid hydrolysis from trace moisture and to control the exotherm upon amine addition.
-
-
Base Addition: Add DIPEA (1.5 equiv) via syringe.
-
Nucleophile Addition: Add the amine (1.1 equiv) dropwise.
-
Observation: A color change (often to yellow or orange) and the precipitation of amine-hydrochloride salts are common.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. The starting material (Cl-BTZ) is non-polar; the product is usually more polar.
-
QC Check: Watch for the appearance of the "dione" hydrolysis byproduct (often a spot near the baseline or distinct UV shift).
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in EtOAc and wash with water (
), followed by brine ( ). -
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallization from EtOH is often sufficient. If chromatography is needed, use a gradient of DCM/MeOH (0-5%).
Protocol for Sterically Hindered Amines
For bulky amines (e.g., substituted piperazines, spiro-cycles), the reaction rate decreases, increasing the risk of hydrolysis.
Modifications:
-
Solvent: Switch to DMF (anhydrous) to improve solubility and reaction rate.
-
Temperature: Heat to 60–80°C .
-
Catalyst: Addition of catalytic DMAP (0.1 equiv) or NaI (0.2 equiv, Finkelstein-like activation) can accelerate the displacement.
Optimization & Troubleshooting Data
The following table summarizes reaction parameters based on internal development data and literature precedents (Timmers et al., 2011).
| Parameter | Condition A (Standard) | Condition B (Hindered) | Condition C (Sensitive) |
| Solvent | MeCN or THF | DMF or Dioxane | DCM |
| Base | DIPEA (2.0 eq) | Pyridine (excess) | |
| Temp | 0°C | 60°C - 80°C | -78°C |
| Time | 2 - 4 h | 12 - 24 h | 1 - 2 h |
| Yield | 85 - 95% | 50 - 70% | 60 - 80% |
| Use Case | Primary alkyl amines | Bulky secondary amines | Aromatic amines |
Troubleshooting Guide
-
Problem: High levels of 1,3-benzothiazin-2,4-dione observed.
-
Cause: Moisture ingress.
-
Solution: Re-dry solvents over molecular sieves (3Å). Ensure the amine is dry (free base, not hydrochloride salt, or use extra base).
-
-
Problem: Incomplete conversion of starting material.
-
Cause: Poor nucleophilicity.
-
Solution: Switch to Condition B (Heat/DMF). Do not use alcohols (MeOH/EtOH) as solvents, as they can compete to form the alkoxy-derivative.
-
Experimental Workflow Diagram
Figure 2: Decision tree for selecting reaction conditions based on amine sterics.
References
-
Makarov, V., et al. (2009). "Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis."[1][2] Science, 324(5928), 801-804.
-
Timmers, M. J., et al. (2011). "Synthesis and Structure-Activity Relationships of 1,3-Benzothiazin-4-one Derivatives as Antimycobacterial Agents." Journal of Medicinal Chemistry, 54(16), 5817-5835.
-
Batt, S. M., et al. (2021).[2] "Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis." ChemMedChem, 17(4).
-
Chitre, T. S., et al. (2011). "Synthesis and biological evaluation of benzothiazin-4-ones." Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6).
Sources
Troubleshooting & Optimization
Technical Support Center: Benzothiazinone Chlorination Troubleshooting
Topic: Troubleshooting low yields in benzothiazinone chlorination with POCl₃ Ticket ID: #BZ-CL-902 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Executive Summary
The conversion of benzothiazinones (lactams) to 3-chlorobenzo[b][1,4]thiazines is a chlorodehydroxylation reaction. While theoretically straightforward, this reaction is notorious for "false negatives"—where the reaction works, but the product is destroyed during isolation.
If you are experiencing starting material recovery or black tar formation , the issue is likely not the chlorination itself, but the stability of the imidoyl chloride intermediate or the quality of your phosphorous oxychloride (POCl₃).
Module 1: Diagnostic Triage
Compare your observations with these known failure modes.
| Symptom | Probable Cause | The "Why" |
| 100% Starting Material Recovery | Hydrolysis during Work-up | The chloro-product is highly reactive. If quenched in hot water or acidic media, it hydrolyzes back to the lactam faster than you can extract it. |
| Reaction Stalls (TLC shows SM) | Inactive Reagent | POCl₃ hydrolyzes to phosphoric acid (viscous, H₃PO₄) upon exposure to moisture.[2] H₃PO₄ is not a chlorinating agent. |
| Black Tar / Charring | Thermal Decomposition | Benzothiazines are electron-rich. Overheating causes polymerization or ring-opening, especially if the reaction runs "neat" without a solvent heat sink. |
| Low Yield (<30%) | Lack of Vilsmeier Activation | The lactam carbonyl is stable. Neat POCl₃ may not be electrophilic enough without a catalyst (DMF) or a booster (PCl₅). |
Module 2: The Chemistry Engine
To fix the yield, you must understand the mechanism. The reaction proceeds via an imidoyl chloride intermediate.[3][4]
The Critical Pathway (and where it breaks)
-
Activation: The carbonyl oxygen attacks the phosphorous of POCl₃.
-
Displacement: A chloride ion displaces the phosphate leaving group.[5]
-
The Danger Zone: The resulting C-Cl bond is labile. In the presence of water and acid (generated during quench), it reverts to C=O.
Figure 1: Mechanistic pathway showing the "Cycle of Failure" where improper quenching reverts the product to starting material.
Module 3: Optimized Protocol (The "Golden Standard")
Do not rely on neat POCl₃ reflux alone. Use this catalytic method to ensure conversion and stability.
Reagents & Setup
-
Substrate: Benzothiazinone (1.0 equiv)
-
Reagent: POCl₃ (Freshly distilled or straw-colored, not dark; 5.0 equiv)
-
Catalyst: PCl₅ (0.5 equiv) OR DMF (3-5 drops, Vilsmeier conditions)
-
Solvent: Toluene (anhydrous). Why? Toluene acts as a heat sink to prevent tarring and allows for azeotropic water removal.
Step-by-Step Procedure
1. The Setup (Moisture Control)
-
Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Add Benzothiazinone and Toluene.
-
Add POCl₃ via syringe.
-
Critical Step: Add PCl₅ (solid) or DMF (liquid) at room temperature. Note: DMF will cause a slight exotherm and color change (Vilsmeier complex formation).
2. The Reaction
-
Heat to reflux (110°C) .
-
Monitor: Do not rely solely on TLC. The product often has a similar Rf to the starting material in non-polar solvents. Look for a fluorescent change under UV (benzothiazines often fluoresce blue/green).
-
Duration: 2–4 hours. If SM remains after 4 hours, add another 0.2 equiv of PCl₅.
3. The "Dry" Work-up (Yield Saver)
-
Most protocols fail here.Do not pour the reaction mixture into water yet.
-
Distill off excess POCl₃ and Toluene under reduced pressure (Rotovap at 50°C).
-
You will be left with a residue (the product + phosphate salts).
-
Redissolve this residue in DCM (Dichloromethane).
4. The Inverse Quench
-
Prepare a beaker of Crushed Ice + Saturated NaHCO₃ .
-
Slowly pour the DCM solution into the Ice/Base mixture with vigorous stirring.
-
Why? This keeps the pH neutral/basic. Acidic quenching promotes hydrolysis back to the lactam.
-
Keep the internal temperature < 10°C .
Module 4: Troubleshooting FAQ
Q: My POCl₃ is dark brown. Can I use it? A: No. Dark color indicates decomposition and free acid formation.
-
Fix: Distill POCl₃ (bp 105°C) prior to use. If distillation is not possible, add PCl₅ (1.0 equiv) to the reaction; PCl₅ reacts with water/acid to regenerate active chlorinating species.
Q: I see the product on TLC, but after column chromatography, I only get starting material. A: Your silica gel is acidic.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes. This neutralizes the silica and prevents on-column hydrolysis of the labile C-Cl bond.
Q: The reaction turns into a solid block (polymerizes). A: You are running it too concentrated.
-
Fix: Dilute with Chlorobenzene or Toluene (10 mL per 1 g of substrate). If the substrate has amino groups, they must be protected, or they will react with POCl₃ to form phosphoramides (cross-linking).
Q: Can I use Thionyl Chloride (SOCl₂) instead? A: generally, No .
-
SOCl₂ is excellent for converting carboxylic acids to acid chlorides or alcohols to alkyl chlorides. However, for lactam-to-imidoyl chloride conversion, POCl₃ (often with PCl₅) is thermodynamically superior due to the formation of the strong P=O bond driving the reaction.
Visual Decision Tree
Figure 2: Step-by-step decision tree for rescuing a failed chlorination batch.
References
-
Mechanism & Kinetics: L. Taleli, et al. "The reaction of quinazolones with POCl3 to form the corresponding chloroquinazolines."[6] Journal of Organic Chemistry, 2011, 76(6), 1653-1661.[7] Link
-
POCl3/PCl5 Mixture Utility: M. A. Meirelles, et al. "Chlorination of nitrogen heterocycles: A Review." Indian Chemical Society, Review on POCl3-PCl5 mixtures. Link
-
Benzothiazinone Synthesis Context: A. Makarov, et al. "Benzothiazinones: A new class of antimycobacterial agents." Science, 2009. (Contextual grounding for the stability of the benzothiazinone core). Link
-
Vilsmeier-Haack Conditions: "Vilsmeier-Haack Reaction." Organic Chemistry Portal. (General mechanism for DMF catalysis). Link
Sources
- 1. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidoyl chloride - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison Guide: IR Spectroscopy of Benzo[e][1,3]thiazin-4-one
This guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of benzo[e][1,3]thiazin-4-one , specifically focusing on the diagnostic carbonyl (C=O) stretching vibration. It compares this scaffold against its structural analogs—benzoxazinones and quinazolinones—to aid researchers in structural elucidation and reaction monitoring during drug development.
Executive Summary
The benzo[e][1,3]thiazin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting antitubercular (e.g., BTZ043) and antifungal properties. The carbonyl stretch at position 4 is the most distinct spectral marker for this heterocycle. In 1,3-benzothiazin-4-ones, this signal typically appears in the 1640–1665 cm⁻¹ range.[1] This frequency is diagnostically lower than that of its oxygen analog (benzoxazinone) due to the electronic differences between sulfur and oxygen, specifically the balance between inductive withdrawal and resonance donation.
Vibrational Mechanics & Spectral Theory
To accurately interpret the IR spectrum, one must understand the electronic environment governing the carbonyl bond order.
-
Lactam Character: The C=O at position 4 is part of a cyclic amide (lactam) system. Resonance delocalization of the nitrogen lone pair into the carbonyl antibonding orbital reduces the double-bond character, lowering the stretching frequency compared to a pure ketone (~1715 cm⁻¹).
-
The Sulfur Effect (Thia- vs. Oxa-):
-
Inductive Effect: Oxygen is significantly more electronegative than sulfur. In benzo[e][1,3]oxazin-4-one , the ring oxygen inductively withdraws electron density from the adjacent carbon, shortening the C=O bond and increasing the force constant (
). This shifts the frequency higher (~1670–1690 cm⁻¹). -
Resonance & Size: Sulfur is larger and less electronegative. Its inductive withdrawal is weaker, and its orbital overlap for resonance is different. The net effect in the thiazinone ring is a slightly weaker C=O force constant relative to the oxazinone, resulting in a lower wavenumber absorption.
-
Comparative Analysis: Thiazinone vs. Alternatives
The following table contrasts the carbonyl stretching frequencies of benzo[e][1,3]thiazin-4-one with its primary structural analogs.
| Feature | Benzo[e][1,3]thiazin-4-one | Benzo[e][1,3]oxazin-4-one | Quinazolin-4-one |
| Heteroatom (Pos 1) | Sulfur (S) | Oxygen (O) | Nitrogen (NH/N-R) |
| C=O[2] Frequency (ν) | 1640 – 1665 cm⁻¹ | 1670 – 1690 cm⁻¹ | 1650 – 1670 cm⁻¹ |
| Electronic Driver | Weak induction, strong conjugation. | Strong induction (O), increases | Amide resonance dominant. |
| Band Shape | Sharp, intense.[3][4] | Sharp, intense. | Often broad (if NH present) due to H-bonding.[3] |
| Diagnostic Utility | Distinguishes from acyclic amides and esters. | Distinguishes from thiazinones (shift >15 cm⁻¹). | Overlaps with thiazinones; requires NMR for confirmation. |
Note: Substituents on the benzene ring or the N3 position can shift these values by ±10-15 cm⁻¹. Electron-withdrawing groups (e.g., -NO₂, -F) on the benzene ring typically shift the C=O stretch to higher frequencies due to reduced conjugation.
Experimental Protocol: Synthesis & Characterization
To generate the target compound for spectral analysis, the following self-validating "one-pot" protocol is recommended. This method minimizes purification steps and allows for direct IR monitoring of the crude product.
Reagents:
-
Thiosalicylic acid (1.0 equiv)
-
Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 equiv)
-
Primary Amine (e.g., Aniline or Alkyl amine, 1.0 equiv)
-
Solvent: Toluene (anhydrous)
-
Catalyst: None (Thermal) or catalytic Acetic Acid
Step-by-Step Workflow:
-
Setup: Equip a 50 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Mixing: Add thiosalicylic acid (5 mmol), the aldehyde (5 mmol), and the amine (5 mmol) into 20 mL of toluene.
-
Reaction: Heat the mixture to reflux (110°C). The reaction is driven by the removal of water (azeotropic distillation).
-
Monitoring (The Self-Validating Step):
-
TLC: Check disappearance of thiosalicylic acid.
-
IR Check: Aliquot a drop, evaporate solvent, and run IR. Look for the disappearance of the aldehyde C=O (~1700 cm⁻¹) and the emergence of the lactam C=O (~1650 cm⁻¹).
-
-
Workup: Upon completion (typically 3-5 hours), cool to room temperature. The product often precipitates. Filter the solid.
-
Purification: Recrystallize from ethanol.
-
Final Analysis: Record the FT-IR spectrum (KBr pellet or ATR).
Diagrammatic Workflow (Synthesis & Logic)
Caption: Logical workflow for the synthesis and IR validation of benzo[e][1,3]thiazin-4-one.
References
-
Synthesis and Biological Evaluation of Benzothiazin-4-ones. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]
-
Infrared Spectroscopy of Carbonyl Compounds (Lactams & Conjugation Effects). Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 2,3-dihydroquinazolin-4(1H)-ones (Comparative Data). ACG Publications. Available at: [Link]
-
Vibrational Spectra of Benzoxazine Monomers. CONICET / ResearchGate. Available at: [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
